2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol
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Overview
Description
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol is an organic compound that belongs to the class of pyrimidines It features a trifluoromethyl group attached to the pyrimidine ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a trifluoromethyl-substituted 1,3-dicarbonyl compound and cyanacetamide.
Propanol Attachment:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets . It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and pyridine ring but lacks the propanol moiety.
2-(Trifluoromethyl)pyridin-4-amine: Similar in structure but with different functional groups attached to the pyridine ring.
(S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: A derivative with a similar pyrimidine core but different substituents.
Uniqueness
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol is unique due to its combination of the trifluoromethyl group, pyrimidine ring, and propanol moiety. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications .
Properties
Molecular Formula |
C8H10F3N3O |
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Molecular Weight |
221.18 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]propan-1-ol |
InChI |
InChI=1S/C8H10F3N3O/c1-5(4-15)13-7-12-3-2-6(14-7)8(9,10)11/h2-3,5,15H,4H2,1H3,(H,12,13,14) |
InChI Key |
DRNSETLVLHSLRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1=NC=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
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